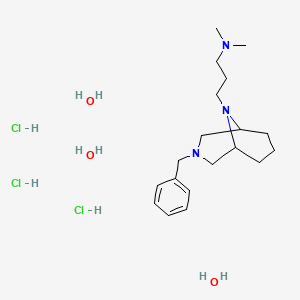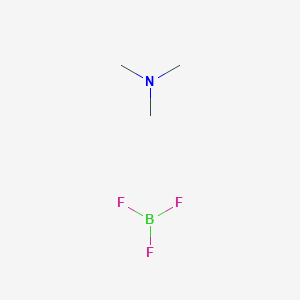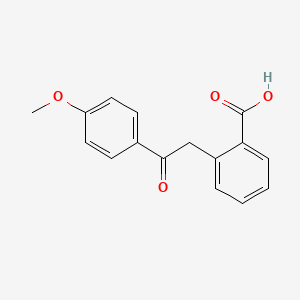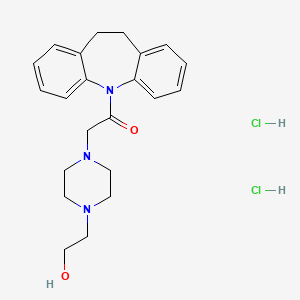
Ketone, 10,11-dihydro-5H-dibenz(b,f)azepin-5-yl (4-(2-hydroxyethyl)piperazinyl)methyl, dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ketone, 10,11-dihydro-5H-dibenz(b,f)azepin-5-yl (4-(2-hydroxyethyl)piperazinyl)methyl, dihydrochloride is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes a dibenzazepine core and a piperazine moiety. It is often used in scientific research due to its versatile chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ketone, 10,11-dihydro-5H-dibenz(b,f)azepin-5-yl (4-(2-hydroxyethyl)piperazinyl)methyl, dihydrochloride typically involves multiple steps. One common method starts with the preparation of 10,11-dihydro-5H-dibenz(b,f)azepine, which is then reacted with 4-(2-hydroxyethyl)piperazine under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs .
化学反应分析
Types of Reactions
Ketone, 10,11-dihydro-5H-dibenz(b,f)azepin-5-yl (4-(2-hydroxyethyl)piperazinyl)methyl, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
科学研究应用
Ketone, 10,11-dihydro-5H-dibenz(b,f)azepin-5-yl (4-(2-hydroxyethyl)piperazinyl)methyl, dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved often include signal transduction and metabolic processes .
相似化合物的比较
Similar Compounds
10,11-Dihydro-5H-dibenz(b,f)azepine: A precursor in the synthesis of the target compound.
Imipramine: A tricyclic antidepressant with a similar dibenzazepine core.
Oxcarbazepine: An anticonvulsant with a related structure.
Uniqueness
Ketone, 10,11-dihydro-5H-dibenz(b,f)azepin-5-yl (4-(2-hydroxyethyl)piperazinyl)methyl, dihydrochloride is unique due to its combination of a dibenzazepine core and a piperazine moiety, which imparts distinct chemical and biological properties. This makes it particularly valuable in research and industrial applications .
属性
CAS 编号 |
29573-86-2 |
|---|---|
分子式 |
C22H29Cl2N3O2 |
分子量 |
438.4 g/mol |
IUPAC 名称 |
1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanone;dihydrochloride |
InChI |
InChI=1S/C22H27N3O2.2ClH/c26-16-15-23-11-13-24(14-12-23)17-22(27)25-20-7-3-1-5-18(20)9-10-19-6-2-4-8-21(19)25;;/h1-8,26H,9-17H2;2*1H |
InChI 键 |
TZGOOZDYIXRJPG-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)CN4CCN(CC4)CCO.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Hydrazine,[4-(methylsulfonyl)-3-(trifluoromethyl)phenyl]](/img/structure/B13749333.png)

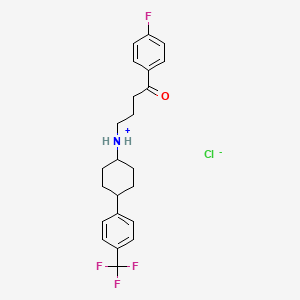

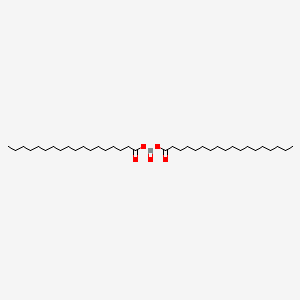


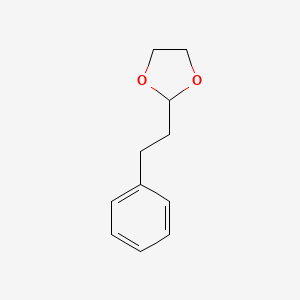


![[4-(1-acetyl-3H-2-benzofuran-1-yl)-2-methylbutan-2-yl]-dimethylazanium;chloride](/img/structure/B13749390.png)
